N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
Description
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound characterized by a quinoline core linked to an acetimidamide group via an ether bond. The acetimidamide moiety is further functionalized with a cyclopropanecarbonyloxy group. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and condensation, as seen in analogous compounds .
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] cyclopropanecarboxylate |
InChI |
InChI=1S/C15H15N3O3/c16-13(18-21-15(19)11-6-7-11)9-20-12-5-1-3-10-4-2-8-17-14(10)12/h1-5,8,11H,6-7,9H2,(H2,16,18) |
InChI Key |
JSRCAUTXPPDAGH-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1C(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N |
Canonical SMILES |
C1CC1C(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
The next step involves the introduction of the cyclopropanecarbonyl group. This can be achieved through a Friedel-Crafts acylation reaction, where the quinoline derivative is reacted with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Finally, the acetimidamide group is introduced through a nucleophilic substitution reaction. The quinoline derivative is reacted with an appropriate acetimidamide precursor under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- The cyclopropanecarbonyloxy group in the target compound introduces steric hindrance and electronic effects distinct from esters (e.g., ethyl group in ) or aryl amides (). This may influence solubility and target binding .
- Synthesis often involves refluxing with acetic acid or bases like K₂CO₃, as seen in analogous hydrazide and amidine preparations .
Key Observations :
- Cyclopropane rings are known to increase lipophilicity and membrane permeability, which could augment cytotoxic or antimicrobial effects .
Key Observations :
- The cyclopropane group may reduce aqueous solubility compared to cyclohexyl or cyano derivatives .
- Safety data for the target compound is speculative but aligns with hazards seen in structurally related acetamides (e.g., skin/eye irritation) .
Biological Activity
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide, with the CAS number 88757-78-2, is a synthetic compound notable for its potential biological activities. This article reviews its biological activity, including its effects on various biological systems, structure-activity relationships, and relevant case studies.
- Molecular Formula : C15H15N3O3
- Molecular Weight : 285.30 g/mol
- Synonyms : 2-(quinolin-8-yloxy)ethanimidamido cyclopropanecarboxylate
The compound exhibits biological activity through multiple mechanisms, primarily related to its interaction with specific cellular targets. Its structure suggests potential interactions with enzymes and receptors involved in various metabolic pathways.
1. Antimicrobial Activity
Research has shown that quinoline derivatives, including compounds similar to this compound, possess significant antimicrobial properties. Studies indicate that certain substituted quinoline derivatives exhibit high activity against Mycobacterium tuberculosis and other mycobacterial species, suggesting a potential application in treating tuberculosis and related infections .
| Compound | Target Pathogen | Activity (IC50) |
|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | Lower than isoniazid |
| N-cyclohexylquinoline-2-carboxamide | M. kansasii | Higher than standards |
2. Inhibition of Photosynthetic Electron Transport
The compound's structural analogs have been tested for their ability to inhibit photosynthetic electron transport (PET) in chloroplasts. This activity is critical for understanding the ecological impact of such compounds and their potential use as herbicides or algicides .
3. Cytotoxicity Studies
Preliminary cytotoxicity assessments indicate that some quinoline derivatives show low toxicity against human cell lines, such as THP-1 monocytic leukemia cells. This suggests a favorable safety profile for further development .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications in its chemical structure. Variations in the quinoline moiety or the substituents on the cyclopropane ring can significantly alter its efficacy and selectivity against various biological targets.
Case Study 1: Antimycobacterial Activity
A study involving a series of quinoline derivatives demonstrated that modifications to the nitrogen-containing side chains could enhance antimycobacterial activity. The most potent compounds were compared against standard treatments like isoniazid, revealing new candidates for drug development .
Case Study 2: Herbicidal Potential
In another investigation, compounds similar to this compound were evaluated for their herbicidal properties. The results indicated effective inhibition of PET, suggesting potential applications in agriculture as selective herbicides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
